2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
CAS No.: 1005584-35-9
Cat. No.: VC4041179
Molecular Formula: C8H9ClF2N2O2
Molecular Weight: 238.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005584-35-9 |
|---|---|
| Molecular Formula | C8H9ClF2N2O2 |
| Molecular Weight | 238.62 g/mol |
| IUPAC Name | 2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C8H9ClF2N2O2/c1-3-5(9)6(7(10)11)12-13(3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15) |
| Standard InChI Key | SMNCRCZGFVBMJT-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C(C)C(=O)O)C(F)F)Cl |
| Canonical SMILES | CC1=C(C(=NN1C(C)C(=O)O)C(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrazole core substituted with chlorine, difluoromethyl, and methyl groups, linked to a propanoic acid moiety. The IUPAC name, 2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid, reflects this arrangement . Key identifiers include the SMILES string and InChIKey .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 238.62 g/mol | |
| Boiling Point | 344.6 ± 42.0 °C | |
| Flash Point | 162.2 ± 27.9 °C | |
| logP (Partition Coefficient) | 1.93 | |
| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C |
The compound’s lipophilicity (logP = 1.93) suggests moderate membrane permeability, while its low vapor pressure indicates limited volatility .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters or diketones.
-
Substituent Introduction: Chlorination and difluoromethylation via electrophilic substitution or halogen exchange .
-
Propanoic Acid Attachment: Alkylation or ester hydrolysis to introduce the carboxylic acid group.
Industrial production employs continuous flow reactors and automated systems to optimize yield (reported >95% purity) . Purification methods include crystallization and chromatography.
Biological Activity and Mechanisms
Enzyme Interactions
Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE). The difluoromethyl group enhances binding affinity to hydrophobic enzyme pockets.
Agrochemical Applications
The compound’s herbicidal potential stems from its structural similarity to pyrazole-based herbicides (e.g., pyraflufen-ethyl), which disrupt plant cell mitosis .
| Hazard | Precautionary Measure | Source |
|---|---|---|
| Skin Irritation (H315) | Use nitrile gloves | |
| Eye Damage (H319) | Wear safety goggles | |
| Respiratory Irritation (H335) | Use fume hoods |
Environmental Considerations
The compound’s environmental persistence is unstudied, but its chlorine content necessitates careful disposal to prevent ecosystem contamination .
Comparison with Structural Analogs
Substituent Effects
-
Difluoromethyl vs. Trifluoromethyl: Difluoromethyl offers lower electronegativity but higher metabolic stability than trifluoromethyl groups .
-
Chloro vs. Methyl: Chlorine at position 4 increases electrophilicity, enhancing reactivity in substitution reactions.
Bioactivity Trends
| Compound | logP | IC50 (COX-2 Inhibition) |
|---|---|---|
| Target Compound | 1.93 | 12.3 µM |
| 2-[4-Chloro-5-methyl-...]propanoic acid | 1.29 | 18.7 µM |
| 3-(4-Chloro-3,5-dimethyl...)propanoic acid | 2.19 | 9.8 µM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume